molecular formula C12H14F2O3 B12633351 Ethyl 4-(2,6-difluoro-phenoxy)butanoate

Ethyl 4-(2,6-difluoro-phenoxy)butanoate

Cat. No.: B12633351
M. Wt: 244.23 g/mol
InChI Key: GQTRLMWPYZQXNB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 2 and 6 positions, attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluoro-phenoxy)butanoate typically involves the reaction of 2,6-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-(2,6-difluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluoro-phenoxy)butanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the phenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The ester group can undergo hydrolysis to release the active phenoxy compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2,6-difluoro-phenoxy)butanoate can be compared with other similar compounds such as:

    Ethyl 4-(2,4-difluoro-phenoxy)butanoate: Similar structure but with fluorine atoms at different positions.

    Ethyl 4-(2,6-dichloro-phenoxy)butanoate: Chlorine atoms instead of fluorine, leading to different chemical properties.

    Ethyl 4-(2,6-difluoro-phenoxy)acetate: Shorter carbon chain in the ester group.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 4-(2,6-difluorophenoxy)butanoate

InChI

InChI=1S/C12H14F2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3

InChI Key

GQTRLMWPYZQXNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC=C1F)F

Origin of Product

United States

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